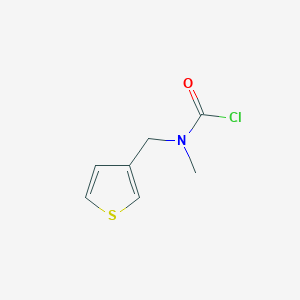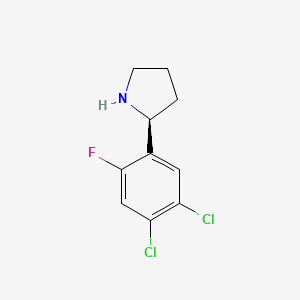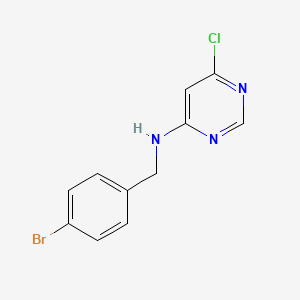![molecular formula C8H8BrN3 B13325154 6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. Pyrrolo[2,1-f][1,2,4]triazine derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antiviral, anticancer, and kinase inhibition activities .
准备方法
The synthesis of 6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents. The synthetic methods can be classified into several categories:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole with bromine and other reagents to form the desired compound.
Synthesis via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which then undergo cyclization to yield the target compound.
Formation of Triazinium Dicyanomethylide: This involves the reaction of triazinium salts with dicyanomethylide to form the pyrrolo[2,1-f][1,2,4]triazine core.
Multistep Synthesis: This involves multiple steps, including the formation of intermediates and their subsequent cyclization.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the desired compound.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine derivatives to form the target compound.
化学反应分析
6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common reagents used in these reactions include bromine, hydrazine, dicyanomethylide, and various transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学研究应用
6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of antiviral and anticancer drugs.
Biological Research: The compound is used to study various biological pathways and molecular targets, including kinases and RNA-dependent RNA polymerases.
Industrial Applications: The compound is used as a building block in the synthesis of more complex molecules for various industrial applications
作用机制
The mechanism of action of 6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase, thereby preventing viral replication. In anticancer applications, the compound acts as a kinase inhibitor, blocking the activity of specific kinases involved in cancer cell proliferation and survival .
相似化合物的比较
6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the bromine and methyl groups.
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazine: Similar compound without the bromine atom.
6-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine: Similar compound with only one methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C8H8BrN3 |
|---|---|
分子量 |
226.07 g/mol |
IUPAC 名称 |
6-bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H8BrN3/c1-5-7-3-10-4-11-12(7)6(2)8(5)9/h3-4H,1-2H3 |
InChI 键 |
NWPPYMDVAOSWLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=NC=NN2C(=C1Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


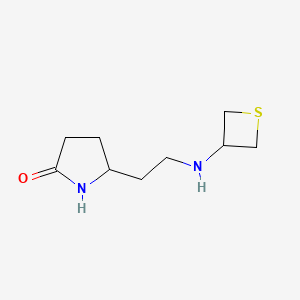
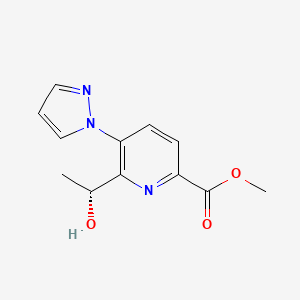
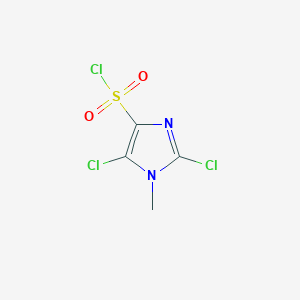
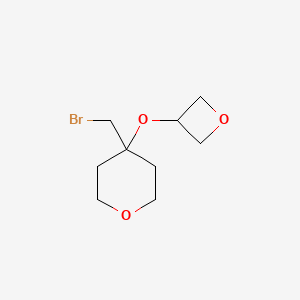

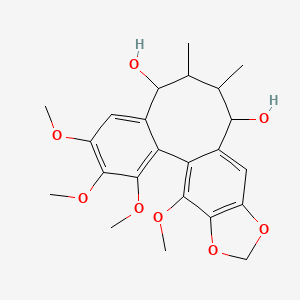
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)
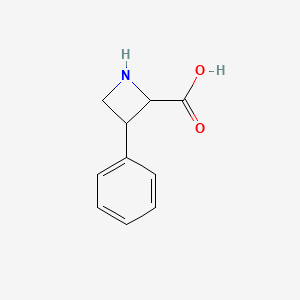

![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)
